({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid
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Overview
Description
({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid is a chemical compound known for its unique structure and properties. It contains an oxirane (epoxide) ring, a phenyl group, and a phosphonic acid group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid typically involves the reaction of 4-(oxiran-2-ylmethyl)benzyl alcohol with phosphonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules. It is also explored for its potential anti-cancer properties .
Industry
In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its ability to enhance the thermal stability of materials makes it valuable in manufacturing high-performance polymers .
Mechanism of Action
The mechanism of action of ({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but lacks the phosphonic acid group.
Bisphenol F diglycidyl ether: Contains a similar oxirane ring but has different substituents on the phenyl group.
Uniqueness
({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid is unique due to the presence of both the oxirane ring and the phosphonic acid group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Properties
CAS No. |
651705-66-7 |
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Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
[4-(oxiran-2-ylmethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C10H13O4P/c11-15(12,13)7-9-3-1-8(2-4-9)5-10-6-14-10/h1-4,10H,5-7H2,(H2,11,12,13) |
InChI Key |
UAZBWNGJJRSLBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)CP(=O)(O)O |
Origin of Product |
United States |
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